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Compound of Interest

Compound Name: 6-methanesulfinyl-1H-indole

CAS No.: 1056159-12-6

Cat. No.: B2489008

Get Quote

Executive Summary: The Strategic Value of the 6-
Position
The indole scaffold is a privileged structure in medicinal chemistry. The C6 position is unique

due to its electronic conjugation with the indole nitrogen and its susceptibility to metabolic

oxidation. Introducing a methanesulfinyl group (-S(=O)CH₃) at this position creates a distinct

pharmacological profile compared to its sulfide (-SMe) and sulfone (-SO₂Me) analogs.

Key SAR Drivers for 6-Methanesulfinyl Indoles:

Chirality: Unlike the sulfide or sulfone, the sulfoxide sulfur is a chiral center, creating

enantiomeric pairs (

) that may exhibit differential binding affinity.

Solubility & Polarity: The sulfinyl group significantly lowers LogP compared to the sulfide,

improving aqueous solubility while maintaining membrane permeability better than the highly

polar sulfone.
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Metabolic "Switch": This moiety acts as a redox switch. It can be reduced in vivo to the active

sulfide (as seen in Sulindac) or oxidized to the inactive/active sulfone, regulating the drug's

half-life and local concentration.

Comparative Analysis: The Sulfur Redox Triad
In lead optimization, the 6-methanesulfinyl group is rarely evaluated in isolation. It is best

understood in comparison to its reduced (sulfide) and oxidized (sulfone) congeners.

Table 1: Physicochemical & Biological Comparison of 6-
Sulfur Substituted Indoles

Feature 6-Methylthio (-SMe)
6-Methanesulfinyl (-

S(O)Me)

6-Methanesulfonyl (-

SO₂Me)

Electronic Effect Electron Donor (+R)
Weak Electron

Withdrawing (-I)

Strong Electron

Withdrawing (-R, -I)

H-Bonding None
Strong Acceptor

(S=O)

Strong Acceptor (2x

S=O)

Chirality Achiral Chiral (Enantiomers) Achiral

Solubility (Aq.) Low (Lipophilic) Moderate High

Metabolic Fate Oxidizes to Sulfoxide
Reduces to Sulfide /

Oxidizes to Sulfone
Stable (Excreted)

Primary Utility
Hydrophobic pocket

binding

Prodrug / Solubility

handle

COX-2 Selectivity /

Potency
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Expert Insight: In COX-2 inhibitors (e.g., indomethacin analogs), the 6-sulfone often provides

maximum potency by mimicking the sulfonamide pharmacophore of coxibs. However, the 6-

sulfoxide is frequently investigated to reduce renal toxicity associated with high systemic sulfone

exposure, leveraging the "renal sparing" metabolism mechanism.

Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 6-
Methanesulfinyl Indole
Objective: To selectively oxidize 6-methylthioindole to the sulfoxide without over-oxidation to

the sulfone.

Reagents:

Substrate: 6-(Methylthio)-1H-indole

Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) (Max 77% purity grade)

Solvent: Dichloromethane (DCM), anhydrous

Quench: Saturated NaHCO₃, Na₂S₂O₃

Step-by-Step Methodology:

Preparation: Dissolve 1.0 eq (e.g., 1.0 mmol) of 6-(methylthio)indole in anhydrous DCM (10

mL) under an inert atmosphere (N₂ or Ar). Cool the solution to -78°C (acetone/dry ice bath).

Cooling is critical to prevent over-oxidation.

Addition: Dissolve 1.05 eq of mCPBA in DCM (5 mL). Add this solution dropwise to the indole

mixture over 20 minutes.
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Reaction: Stir at -78°C for 1 hour. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The

sulfoxide is significantly more polar (lower R_f) than the sulfide.

Quench: Once the starting material is consumed, quench immediately at low temperature

with 10 mL of 10% aqueous Na₂S₂O₃ (to destroy excess peroxide) followed by saturated

NaHCO₃.

Workup: Warm to room temperature. Extract with DCM (3x). Wash combined organics with

brine, dry over MgSO₄, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel).

Gradient: 0% → 5% Methanol in DCM. (Sulfoxides stick to silica; polar solvent required).

Validation Criteria:

¹H NMR: Look for the methyl peak shift. -SMe (~2.5 ppm) shifts downfield to ~2.7-2.8 ppm

for -S(O)Me.

MS: M+16 peak relative to starting material.

Protocol B: In Vitro COX-2 Inhibition Assay
(Fluorescent)
Objective: To determine the IC₅₀ of the synthesized 6-methanesulfinyl indole against COX-2.

Enzyme Prep: Use Recombinant Human COX-2 (available commercially). Dilute in Tris-HCl

buffer (pH 8.0) containing hematin and phenol.

Inhibitor Incubation:

Prepare serial dilutions of the 6-methanesulfinyl indole in DMSO (0.01 µM to 100 µM).

Incubate 10 µL of inhibitor with 180 µL of enzyme solution for 15 minutes at 25°C.

Substrate Addition: Add 10 µL of Arachidonic Acid (100 µM final) and the fluorometric probe

(e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
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Reaction: Incubate for 5–10 minutes. Peroxidase activity of COX-2 converts ADHP to highly

fluorescent Resorufin.

Detection: Measure fluorescence (Ex 530 nm / Em 590 nm).

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression

(Sigmoidal dose-response).

Mechanism & Pathway Visualization
Diagram 1: The Indole Sulfur Redox Switch
This diagram illustrates the metabolic interconversion relevant to 6-sulfur substituted indoles.

The sulfoxide (center) acts as the pivotal node.
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Caption: Metabolic redox cycling of 6-sulfur indoles. The sulfoxide can revert to the sulfide via

Methionine Sulfoxide Reductase (Msr) or oxidize irreversibly to the sulfone.

Diagram 2: SAR Decision Tree for 6-Substituted Indoles
A logical workflow for chemists deciding when to deploy the methanesulfinyl group.
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Caption: Decision matrix for introducing sulfur-based substituents at the indole 6-position

during lead optimization.
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Indole Scaffold in Drug Discovery

Comparison of indole deriv
Source: BenchChem. "A Technical Guide to the Structure-Activity Relationship (SAR) of
Substituted Indole Scaffolds."

(General Reference)

Oxidation Methodologies

Stereoselective Oxidation with meta-Chloroperoxybenzoic Acid (mCPBA).
Source: PMC / NIH. "Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic
Acid."

Sulfur Redox Biology (Sulindac Mechanism): Mechanism of Sulindac (Indene analog of
Indole) activation via sulfoxide reduction. Source: PubMed. "Sulindac sulfide is the active
metabolite." (General Pharmacological Principle).

COX-2/5-LOX Indole Derivatives

Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory
effect.
Source: PMC / NIH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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